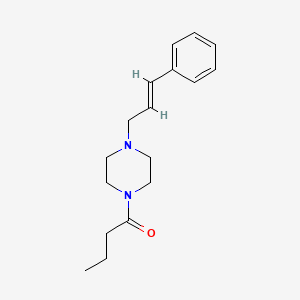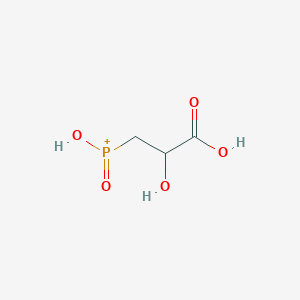
Desmethyldoxepin
Vue d'ensemble
Description
Desmethyldoxepin is a tricyclic antidepressant that is used in scientific research to investigate the mechanism of action of antidepressants. It is a metabolite of doxepin, a drug that is used to treat depression, anxiety, and insomnia. This compound has been shown to have similar pharmacological properties to doxepin, but with fewer side effects.
Applications De Recherche Scientifique
Protein Binding Studies
Desmethyldoxepin (DDOX), as a metabolite of doxepin, has been studied for its protein binding properties. Virtanen, Iisalo, and Irjala (2009) investigated the binding of DDOX in serum and plasma samples from healthy volunteers and psychiatric patients. They found significant correlations between serum alpha 1-acid glycoprotein concentration and the free fraction of DDOX. These findings suggest that the binding behavior of DDOX may have clinical implications, especially in terms of its distribution and pharmacokinetics in different patient populations (Virtanen, Iisalo, & Irjala, 2009).
Analytical Detection in Plasma
DDOX's detection in human plasma is crucial for pharmacological studies. Badenhorst et al. (2000) developed a sensitive method for the simultaneous determination of doxepin and DDOX in plasma, utilizing high-performance liquid chromatography with tandem mass spectrometric detection. This method is significant for drug bioavailability studies involving doxepin, as it provides a reliable way to quantify DDOX concentrations in human plasma (Badenhorst et al., 2000).
Pharmacokinetics Research
DDOX's pharmacokinetics, particularly in relation to its parent compound doxepin, has been a subject of research. Leucht et al. (2001) explored the plasma concentrations of doxepin and DDOX, suggesting the need for a more refined understanding of their therapeutic range in psychiatric treatments. This study contributes to the optimization of dosing regimens and understanding the drug's pharmacokinetic profile in different individuals (Leucht et al., 2001).
Drug Metabolism Studies
Investigations into the metabolism of doxepin and its isomers, including DDOX, provide insights into how these compounds are processed in the body. For instance, Haritos et al. (2000) examined the stereoselective metabolism of doxepin in vitro, highlighting the role of various cytochrome P450 enzymes in this process. This research is critical for understanding drug-drug interactions and individual variability in drug response (Haritos et al., 2000).
Mécanisme D'action
Nordoxepin, also known as cis-Desmethyldoxepin or Desmethyldoxepin, is a major active metabolite of the tricyclic antidepressant (TCA) doxepin . It has been found to play a significant role in the antidepressant effects of doxepin .
Target of Action
Nordoxepin is pharmacologically active similarly to doxepin . It primarily targets the central nervous system biogenic amine reuptake , more specifically, norepinephrine and serotonin at synaptic nerve terminals . It also binds strongly to the histamine H1 and H2 receptors .
Mode of Action
Nordoxepin, relative to doxepin, is much more potent and selective as a norepinephrine reuptake inhibitor . It inhibits the reuptake of norepinephrine and serotonin, leading to increased concentrations of these neurotransmitters in the synaptic cleft, which can enhance neurotransmission .
Biochemical Pathways
Nordoxepin affects the norepinephrine and serotonin pathways . By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, enhancing their signaling and leading to downstream effects that can alleviate symptoms of depression and anxiety .
Pharmacokinetics
Nordoxepin is formed from doxepin mainly by CYP2C19 (>50% contribution), while CYP1A2 and CYP2C9 are involved to a lesser extent . Hydroxylation of doxepin and nordoxepin is mediated mainly by CYP2D6 . Both doxepin and nordoxepin are also transformed into glucuronide conjugates . The elimination half-life of nordoxepin is approximately 31 hours , which is almost twice that of doxepin .
Result of Action
The increased availability of norepinephrine and serotonin in the synaptic cleft enhances neurotransmission, which can lead to improved mood and reduced anxiety . The strong binding to histamine receptors indicates effectiveness in skin conditions .
Action Environment
The action, efficacy, and stability of Nordoxepin can be influenced by various environmental factors. For instance, the metabolism of doxepin to nordoxepin by cytochrome P450 enzymes can be affected by factors that influence these enzymes’ activity, such as other medications, diet, and genetic factors . Total exposures to both doxepin and nordoxepin differ by almost 10-fold in CYP2D6 ultra-rapid versus poor metabolizers .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Desmethyldoxepin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C19, with minor contributions from CYP1A2, CYP2C9, and CYP3A4 . This compound inhibits the reuptake of norepinephrine more potently than doxepin, making it a more selective norepinephrine reuptake inhibitor . Additionally, it has less potent effects on serotonin reuptake and exhibits reduced antiadrenergic, antihistamine, and anticholinergic activities compared to doxepin .
Cellular Effects
This compound influences various cellular processes and cell types. It affects cell signaling pathways by inhibiting the reuptake of norepinephrine at synaptic nerve terminals, leading to increased levels of this neurotransmitter in the synaptic cleft . This action enhances neurotransmission and contributes to its antidepressant effects. This compound also impacts gene expression and cellular metabolism by modulating the activity of norepinephrine and serotonin receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with norepinephrine transporters, leading to the inhibition of norepinephrine reuptake . This results in increased norepinephrine levels in the synaptic cleft, enhancing neurotransmission and exerting antidepressant effects. This compound also undergoes further metabolism to form glucuronide conjugates, which are excreted from the body .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability with an elimination half-life of approximately 31 hours . Over time, it undergoes degradation and is metabolized into glucuronide conjugates . Long-term effects on cellular function have been observed, with this compound maintaining its antidepressant activity through sustained norepinephrine reuptake inhibition .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, it effectively inhibits norepinephrine reuptake and exhibits antidepressant effects . At high doses, this compound can cause adverse effects such as cardiac dysrhythmias, nausea, hypotension, and dry mouth . These toxic effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C19 . It undergoes demethylation to form this compound, which is further hydroxylated by CYP2D6 . The hydroxylated metabolites are then glucuronidated and excreted from the body . This metabolic pathway ensures the elimination of this compound and its metabolites from the system.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, with a mean protein binding of approximately 76% . This binding facilitates its distribution within the body and its accumulation in target tissues, where it exerts its pharmacological effects.
Subcellular Localization
This compound is localized within various subcellular compartments, including the cytoplasm and synaptic vesicles . Its subcellular localization is influenced by its binding to norepinephrine transporters and other biomolecules involved in neurotransmission . This localization is crucial for its activity and function in modulating neurotransmitter levels and exerting antidepressant effects.
Propriétés
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18/h2-5,7-11,19H,6,12-13H2,1H3/b16-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKCEFHNSNZIHO-YBEGLDIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177750 | |
| Record name | (3Z)-3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58534-46-6 | |
| Record name | (3Z)-3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58534-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Z-Desmethyldoxepin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058534466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3Z)-3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYLDOXEPIN, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB853T8Y6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Desmethyldoxepin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060840 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z,7E,11E)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1231042.png)


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B1231049.png)


![2-Azabicyclo[16.3.1]docosa-1(22),4,6,10,18,20-hexaen-3-one, 9-[(aminocarbonyl)oxy]-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-](/img/structure/B1231053.png)
![1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan](/img/structure/B1231054.png)
![(E)-3-(4-hydroxy-6-methoxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)prop-2-enamide](/img/structure/B1231055.png)

![(2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1231058.png)



